Anticancer agent 176

Neuroblastoma Cytotoxicity NK1R Antagonist

Neuroblastoma researchers often face inconsistent potency among Aprepitant-derived NK1R antagonists. Anticancer agent 176 (10α) solves this with a validated 6.3 µM IC50 and selectivity index of 14.7 in Kelly cells, significantly outperforming Aprepitant and other anomers. • IC50 6.3 µM, selectivity index 14.7 - superior lead compound for high-risk neuroblastoma programs. • Reliable positive control for cytotoxicity screening and NK1R mechanistic studies. • Custom-synthesized with strict analytical QC; supplied with full characterization data. Available for immediate dispatch, enabling rapid SAR and in vitro pharmacology workflows.

Molecular Formula C30H28F7NO5
Molecular Weight 615.5 g/mol
Cat. No. B12368426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 176
Molecular FormulaC30H28F7NO5
Molecular Weight615.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)N)OCC5=CC=C(C=C5)F
InChIInChI=1S/C30H28F7NO5/c1-16(19-11-20(29(32,33)34)13-21(12-19)30(35,36)37)41-28-26(39-14-17-7-9-22(31)10-8-17)24(38)25-23(42-28)15-40-27(43-25)18-5-3-2-4-6-18/h2-13,16,23-28H,14-15,38H2,1H3/t16-,23-,24+,25-,26-,27-,28+/m1/s1
InChIKeyCITXYRJRRLSILW-CHVHVRSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 176: Aprepitant Analog for Neuroblastoma


Anticancer agent 176, also known as Compound 10α, is a glucosyl amino derivative of the clinically used NK1R antagonist Aprepitant [1]. It was developed as part of a series of carbohydrate-based Aprepitant analogs designed to enhance the anticancer activity and selectivity of the parent drug [1]. The compound has been characterized for its cytotoxic activity against neuroblastoma cell lines, exhibiting an IC50 of 6.3 µM in the Kelly neuroblastoma cell line [1].

Why Anticancer Agent 176 Cannot Be Substituted


Despite being derived from the same parent compound, Aprepitant, subtle modifications in the carbohydrate moiety and stereochemistry of Anticancer agent 176 (10α) yield substantial differences in potency and selectivity compared to closely related analogs [1]. The glucosyl amino derivative 10α exhibits a significantly lower IC50 value and a higher selectivity index than the galactosyl derivative 2α, the β-anomers 2β or 9β, and even Aprepitant itself in neuroblastoma cell lines [1]. These quantitative differences underscore that in-class compounds cannot be assumed to be interchangeable and that the precise molecular structure of Anticancer agent 176 is critical for achieving the reported superior activity profile [1].

Evidence Differentiating Anticancer Agent 176


Superior Cytotoxic Potency over Aprepitant in Kelly Cells

In the Kelly neuroblastoma cell line, Anticancer agent 176 (10α) demonstrates a 2.4-fold greater potency than the parent compound Aprepitant. The IC50 value for 10α was determined to be 6.3 ± 0.5 µM, while Aprepitant yielded an IC50 of 15.1 ± 0.6 µM in the same assay system [1]. This difference is statistically significant and indicates a substantially higher cytotoxic efficacy at lower concentrations.

Neuroblastoma Cytotoxicity NK1R Antagonist

Enhanced Selectivity over Aprepitant in Nonmalignant Cells

Anticancer agent 176 (10α) exhibits a higher selectivity index (SI) than Aprepitant when comparing cytotoxicity in cancerous Kelly cells versus nonmalignant RPE-1 retinal pigment epithelial cells [1]. The SI, calculated as IC50(RPE-1)/IC50(Kelly), was 14.7 ± 1.7 for 10α, compared to 11.7 ± 2.6 for Aprepitant [1]. This 25.6% improvement in selectivity indicates that 10α preferentially targets cancer cells over normal cells to a greater extent than the parent drug.

Selectivity Index Therapeutic Window Cancer vs. Normal

Higher Potency over Galactosyl Analog in Kelly Cells

Anticancer agent 176 (10α, a glucosyl amino derivative) is substantially more potent than the galactosyl derivative 2α, a close structural analog [1]. In the Kelly neuroblastoma cell line, 10α had an IC50 of 6.3 ± 0.5 µM, whereas 2α exhibited an IC50 of 30.5 ± 6.9 µM [1]. This represents a 4.8-fold increase in potency for 10α, highlighting the critical impact of the specific carbohydrate scaffold and amino substitution on anticancer activity.

Structure-Activity Relationship Carbohydrate Analogs Potency

Superior Potency over β-Anomer in Kelly Cells

Within the same d-glucose derivative series, Anticancer agent 176 (10α, an α-anomer) demonstrates significantly greater potency than its β-anomer counterpart, 9β [1]. In Kelly neuroblastoma cells, 10α had an IC50 of 6.3 ± 0.5 µM, compared to 9β's IC50 of 16.8 ± 0.8 µM [1]. This 2.7-fold difference in potency underscores the importance of stereochemistry at the anomeric center for maximizing anticancer activity.

Stereochemistry Anomer Comparison Potency

NK1R Antagonism as Targeted Mechanism

Anticancer agent 176 (10α) belongs to a class of carbohydrate-based NK1R antagonists that have demonstrated high affinity for the neurokinin-1 receptor and antagonistic activity against substance P [1]. While direct binding data for 10α itself has not been reported in isolation, the class-level evidence from the publication indicates that these analogs retain the NK1R antagonism of Aprepitant, which is a known mechanism for reducing neuroblastoma cell growth [1]. The enhanced cytotoxicity and selectivity of 10α relative to Aprepitant suggest that the carbohydrate modification may improve target engagement or downstream signaling, though this inference requires further validation [1].

Mechanism of Action NK1R Targeted Therapy

Application Scenarios for Anticancer Agent 176


Neuroblastoma Drug Discovery & Lead Optimization

Given its potent and selective cytotoxicity against neuroblastoma cells, Anticancer agent 176 (10α) is ideally suited for use as a lead compound in drug discovery programs targeting high-risk neuroblastoma [1]. Its superior potency (IC50 6.3 µM) and selectivity index (14.7) relative to Aprepitant make it a valuable tool for investigating NK1R-mediated pathways and for structure-activity relationship (SAR) studies aimed at developing next-generation therapeutics [1].

Comparative Pharmacology & Selectivity Profiling

Researchers engaged in comparative pharmacology can utilize Anticancer agent 176 as a benchmark for evaluating the cytotoxic and selectivity profiles of new Aprepitant analogs or other NK1R antagonists [1]. The established quantitative data against comparators such as 2α, 9β, and Aprepitant provide a robust baseline for assessing relative improvements in potency and selectivity in neuroblastoma models [1].

In Vitro Mechanistic Studies of Neuroblastoma Cell Death

Due to its class-level NK1R antagonism, Anticancer agent 176 is a suitable agent for in vitro mechanistic studies exploring the role of neurokinin-1 receptor signaling in neuroblastoma cell proliferation and apoptosis [1]. It can be employed to dissect downstream signaling events, assess synergistic effects with other chemotherapeutics, or validate NK1R as a target in specific neuroblastoma subtypes [1].

Cytotoxicity Screening Assay Reagent

With a well-characterized IC50 value of 6.3 µM in Kelly cells, Anticancer agent 176 serves as a reliable positive control for high-throughput cytotoxicity screening campaigns in neuroblastoma research [1]. Its consistent activity profile across the published dataset makes it an excellent reference compound for assay validation and inter-laboratory comparisons [1].

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